2,5-Dimethoxy-p-cymene

Description

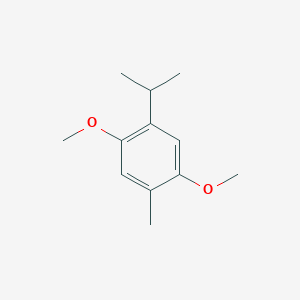

Structure

3D Structure

Properties

IUPAC Name |

1,4-dimethoxy-2-methyl-5-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-8(2)10-7-11(13-4)9(3)6-12(10)14-5/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTRMVHBUTNPBTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C(C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20423797 | |

| Record name | 2,5-Dimethoxy-p-cymene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14753-08-3 | |

| Record name | 2,5-Dimethoxy-p-cymene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14753-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethoxy-p-cymene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-DIMETHOXY-P-CYMENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KH5WR9MND | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Isolation Methodologies in Phytochemistry

The isolation of 2,5-Dimethoxy-p-cymene from plant material is typically achieved through hydrodistillation to extract the essential oil, followed by analytical techniques such as gas chromatography-mass spectrometry (GC-MS) for identification and quantification. cabidigitallibrary.orgnih.gov

Global Distribution in Botanical Sources

This compound is found in a diverse range of plants across the globe, with a particular prominence in certain families.

The Asteraceae, or daisy family, is a primary source of 2,5-Dimethoxy-p-cymene. wikipedia.org It is a major constituent in the essential oils of many species within this family. wikipedia.orgwikiwand.com

Arnica montana : Commonly known as mountain arnica, this plant contains 2,5-Dimethoxy-p-cymene as a primary component of the essential oils derived from its roots and rhizomes. bionerica.comgbif.org Studies have reported its concentration to be as high as 32.6% in the essential oil. wikipedia.orgwikiwand.com

Laggera species : Several species within the Laggera genus are rich in this compound. nih.govresearchgate.net For instance, the essential oil from the aerial parts of Laggera crispata has been found to contain 32.2% of 2,5-Dimethoxy-p-cymene. wikipedia.orgwikiwand.com In Laggera tomentosa, it is the dominant compound in the essential oils of the stem bark and roots. nih.gov

Ayapana triplinervis : This plant is a particularly noteworthy source, with its essential oil containing exceptionally high concentrations of 2,5-Dimethoxy-p-cymene, reportedly as high as 92.8%. wikipedia.orgwikiwand.com One study on plants from Brazil found the essential oil to contain 69.7% of the compound. phcogrev.com

Other species in the Asteraceae family reported to contain 2,5-Dimethoxy-p-cymene include Cyathocline purpurea (57.4%), Blumea perrottetiana (30.0%), Eupatorium capillifolium (20.8%), and Sphaeranthus indicus (18.2%). wikipedia.orgwikiwand.com

Beyond the Asteraceae family, 2,5-Dimethoxy-p-cymene has been identified in other plant families as well.

Apiaceae: The essential oil of Apium leptophyllum has been shown to contain significant amounts of this compound, with concentrations ranging from 50.7% to 80.24%. wikipedia.orgwikiwand.com It has also been detected in trace amounts in the essential oils of Angelica purpurascens and Heracleum platytaenium. nih.govdergipark.org.tr

Xanthorrhoeaceae: The compound has been identified in Aloe debrana. mdpi.com

Chemotaxonomic Marker Potential in Specific Plant Genera

The presence and high concentration of 2,5-Dimethoxy-p-cymene can serve as a chemotaxonomic marker, helping to distinguish between different species within a genus. For example, its abundance in certain Laggera and Arnica species helps to characterize them chemically. nih.gov The compound is considered a key marker for the essential oil profile of Arnica montana rhizomes and roots.

Quantitative Variation in Plant Tissues and Organs

The concentration of 2,5-Dimethoxy-p-cymene is not uniform throughout the plant. Different parts of the plant can exhibit significant variations in the amount of this compound.

Differential Concentrations Across Roots, Rhizomes, Leaves, and Aerial Parts

Research has demonstrated that the distribution of 2,5-Dimethoxy-p-cymene varies between the subterranean and aerial parts of plants.

In Arnica montana, the essential oils from the roots and rhizomes are particularly rich in 2,5-Dimethoxy-p-cymene, with concentrations reported between 28.9% and 40.6%. bionerica.comgbif.org One study found concentrations ranging from 46.47% to 60.31% in the rhizomes and roots of three and four-year-old plants. nih.gov Achenes (fruits) of Arnica montana also contain a significant amount, with studies showing concentrations of 39.54% and 44.65% in three and four-year-old plants, respectively. nih.gov

In Laggera tomentosa, the essential oil from the roots was found to have a higher concentration (64.76%) of 2,5-Dimethoxy-p-cymene compared to the stem bark (57.28%). nih.gov

Conversely, in Carpesium cernuum, the roots were found to be rich in 2,5-dimethoxy-p-cymene (55%), while the aerial parts contained a much lower concentration (12%). mdpi.com

In Ayapana triplinervis, the leaves are the primary source of the essential oil with high concentrations of this compound. phcogrev.com

Impact of Geographic Origin and Cultivation Conditions on Essential Oil Composition

The chemical profile of a plant's essential oil, including the concentration of 2,5-Dimethoxy-p-cymene, can be influenced by environmental and cultivation factors.

Studies on Arnica montana have shown that the chemical composition of its essential oil can vary depending on the geographical region. nih.gov For example, research on plants from Serbia highlighted 2,5-dimethoxy-p-cymene as a main constituent in the rhizomes and roots. nih.gov

The age of the plant can also be a factor. In Arnica montana, the concentration of 2,5-dimethoxy-p-cymene in the rhizomes and roots was found to differ between three-year-old and four-year-old plants. nih.gov

Similarly, the composition of essential oils in species of the Apiaceae family can be strongly influenced by geographical origin and environmental conditions. researchgate.net

Data Tables

Table 1: Occurrence of 2,5-Dimethoxy-p-cymene in Various Plant Species

| Plant Species | Family | Plant Part Analyzed | Concentration of 2,5-Dimethoxy-p-cymene (%) |

| Ayapana triplinervis | Asteraceae | Leaves | up to 92.8 |

| Apium leptophyllum | Apiaceae | Not specified | 50.7 - 80.24 |

| Cyathocline purpurea | Asteraceae | Roots | 57.4 |

| Arnica montana | Asteraceae | Rhizomes and Roots | 28.9 - 60.31 |

| Arnica montana | Asteraceae | Achenes | 39.54 - 44.65 |

| Laggera crispata | Asteraceae | Aerial Parts | 32.2 |

| Laggera tomentosa | Asteraceae | Roots | 64.76 |

| Laggera tomentosa | Asteraceae | Stem Bark | 57.28 |

| Blumea perrottetiana | Asteraceae | Not specified | 30.0 |

| Eupatorium capillifolium | Asteraceae | Not specified | 20.8 |

| Sphaeranthus indicus | Asteraceae | Not specified | 18.2 |

| Carpesium cernuum | Asteraceae | Roots | 55.0 |

| Carpesium cernuum | Asteraceae | Aerial Parts | 12.0 |

Data compiled from multiple sources. wikipedia.orgwikiwand.comnih.govmdpi.comnih.govnih.gov

Advanced Extraction and Isolation Techniques for Research Purity

To study the properties and potential applications of 2,5-dimethoxy-p-cymene, it must first be extracted from the plant material and isolated to a high degree of purity. This is typically achieved through a combination of extraction and chromatographic techniques.

Hydrodistillation is a common and established method for extracting essential oils from plant materials. mdpi.comtandfonline.comnih.gov This process involves co-distilling the plant material with water. The steam and the volatile components of the plant, including 2,5-dimethoxy-p-cymene, are collected and condensed. The essential oil, being immiscible with water, can then be separated.

For instance, the essential oil of Blumea eriantha herb and roots was obtained through hydrodistillation, which allowed for the subsequent identification of 2,5-dimethoxy-p-cymene as a major constituent in the root oil. nih.gov Similarly, the essential oils of Eupatorium triplinerve and Eupatorium paniculatum were obtained by hydrodistillation of the leaves and stems, revealing a high concentration of 2,5-dimethoxy-p-cymene in E. triplinerve. tandfonline.com The duration of hydrodistillation can vary, with studies reporting times of 2.5 hours for Doronicum columnae roots and 4 hours for Eupatorium species. mdpi.comtandfonline.com

Following the initial extraction of the essential oil, further purification is necessary to isolate 2,5-dimethoxy-p-cymene from other components. Column chromatography is a widely used and effective technique for this purpose. cabidigitallibrary.orgrsc.org

In this method, the essential oil is passed through a column packed with a solid adsorbent, such as silica (B1680970) gel. A solvent or a mixture of solvents, known as the eluent, is then passed through the column. Different components of the essential oil will travel through the column at different rates depending on their affinity for the adsorbent and their solubility in the eluent, allowing for their separation.

For example, researchers have successfully used silica gel column chromatography to isolate various compounds, including 2,5-dimethoxy-p-cymene, from plant extracts. cabidigitallibrary.org In some cases, a technique called dry-column vacuum chromatography has been employed to fractionate the essential oil, leading to the enrichment of trace constituents like 2,5-dimethoxy-p-cymene. mdpi.com The separated fractions are then typically analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the identity and purity of the isolated compound. mdpi.comnih.govhealthinformaticsjournal.com

Chemical Synthesis and Derivatization Strategies

Established Synthetic Pathways for 2,5-Dimethoxy-p-cymene

The primary and most documented methods for synthesizing 2,5-Dimethoxy-p-cymene begin with naturally occurring monoterpenoids, highlighting a bridge between natural product chemistry and synthetic transformations.

A well-established route to 2,5-Dimethoxy-p-cymene originates from carvacrol (B1668589), a phenolic monoterpenoid. wikipedia.org This multi-step process involves the initial formation of thymohydroquinone (B1683140) (2,5-dihydroxy-p-cymene) followed by a dietherification. The key steps are outlined below:

Aromatic Halogenation: The synthesis can proceed through the halogenation of the aromatic ring of a carvacrol derivative. This step activates the ring for subsequent nucleophilic substitution.

Nucleophilic Substitution: The halogenated intermediate is then subjected to nucleophilic substitution with a methoxide (B1231860) source, such as sodium methoxide, to introduce the methoxy (B1213986) groups onto the aromatic core. wikipedia.org

Williamson Ether Synthesis: The final step is a classic Williamson ether synthesis. wikiwand.com The precursor, thymohydroquinone (which can be formed from carvacrol or thymoquinone), is treated with a methylating agent like methyl iodide in the presence of a base. wikipedia.org The base deprotonates the hydroxyl groups to form alkoxides, which then act as nucleophiles, attacking the methyl iodide in an SN2 reaction to form the two ether linkages.

Table 1: Key Reactions in Synthesis from Carvacrol

| Step | Reaction Type | Reagents/Conditions | Intermediate/Product |

| 1 | Formation of Dihydroxy Intermediate | Oxidation of carvacrol or reduction of thymoquinone (B1682898). chemicalbook.com | Thymohydroquinone (2,5-Dihydroxy-p-cymene) |

| 2 | Dietherification | Williamson Ether Synthesis: Methyl iodide (CH₃I), Base (e.g., NaH) wikipedia.org | 2,5-Dimethoxy-p-cymene |

Beyond the carvacrol-based pathway, other related monoterpenoids can serve as starting materials for the synthesis of the p-cymene (B1678584) skeleton, which can then be further functionalized.

From Limonene: A common monoterpene found in citrus oils, limonene, can be converted to p-cymene through catalytic dehydrogenation. iscientific.orgchemistry-online.com This process often utilizes a catalyst such as palladium on charcoal at elevated temperatures. chemistry-online.com Once p-cymene is obtained, it can be subjected to oxidation or hydroxylation to install hydroxyl groups on the ring, followed by methylation as described in the Williamson ether synthesis, to yield 2,5-Dimethoxy-p-cymene.

From Thymol (B1683141): Thymol, an isomer of carvacrol, can be oxidized to thymoquinone. mdpi.com Thymoquinone can then be reduced using agents like sulfurous acid to yield thymohydroquinone (2,5-dihydroxy-p-cymene). chemicalbook.com This dihydroxy intermediate is the direct precursor that can be dimethylated to afford the final product, 2,5-Dimethoxy-p-cymene. mdpi.com

Synthesis from Carvacrol through Multi-Step Reaction Sequences (e.g., Aromatic Halogenation, Nucleophilic Substitution, Williamson Ether Synthesis)

Investigation of Chemical Reactivity and Transformations

The chemical reactivity of 2,5-Dimethoxy-p-cymene is largely dictated by its electron-rich aromatic ring and the benzylic positions of the alkyl substituents.

The dimethoxy-substituted aromatic ring is susceptible to oxidation, which can lead to the formation of quinones. Treatment with strong oxidizing agents like chromium trioxide or potassium permanganate (B83412) can cleave the ether linkages and oxidize the aromatic ring to form thymoquinone. Additionally, benzylic oxidation of the isopropyl or methyl group can occur under specific conditions, potentially leading to alcohols, aldehydes, or ketones at these positions. For instance, the oxidation of the related carvacryl methyl ether with chromyl chloride has been shown to yield thymoquinone and 2-methoxycuminaldehyde. nih.gov

The aromatic core of 2,5-Dimethoxy-p-cymene can be reduced to its corresponding saturated cycloalkane analogue. Catalytic hydrogenation, using catalysts such as platinum or palladium under hydrogen pressure, can reduce the benzene (B151609) ring to a cyclohexane (B81311) ring. iscientific.org This reaction would convert 2,5-Dimethoxy-p-cymene into 1,4-dimethoxy-p-menthane, a saturated analogue. Milder reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride are generally used to reduce carbonyl groups and would not typically reduce the aromatic ring under standard conditions.

Electrophilic Substitution: The aromatic ring of 2,5-Dimethoxy-p-cymene is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the two methoxy groups and the weaker activation from the alkyl groups. The directing influence of the substituents determines the position of attack for incoming electrophiles. The methoxy groups are powerful ortho, para-directing groups. masterorganicchemistry.com Given the substitution pattern (methoxy groups at C1 and C4, methyl at C2, isopropyl at C5), the most electronically favored and sterically accessible positions for an electrophile (E⁺) would be C3 and C6. Reactions such as nitration (with HNO₃/H₂SO₄), halogenation (with Br₂/FeBr₃), sulfonation (with SO₃/H₂SO₄), and Friedel-Crafts alkylation/acylation would be expected to proceed readily, yielding substitution products at these positions. masterorganicchemistry.com

Nucleophilic Substitution: Direct nucleophilic aromatic substitution on the methoxy-activated ring is generally not feasible as there is no good leaving group present. Such reactions typically require the presence of strong electron-withdrawing groups and a suitable leaving group, which are absent in this molecule.

Table 2: Summary of Chemical Reactivity

| Reaction Type | Reagents | Potential Products |

| Oxidation | KMnO₄, CrO₃ | Thymoquinone |

| Reduction (Hydrogenation) | H₂, Pd/C | 1,4-dimethoxy-p-menthane |

| Electrophilic Substitution | E⁺ (e.g., NO₂⁺, Br⁺) | 3- or 6-substituted derivatives |

Reduction Reactions and Formation of Saturated Analogues

Rational Design and Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies

The rational design and synthesis of analogues based on a lead compound are fundamental to understanding structure-activity relationships (SAR). This process involves systematically modifying the chemical structure of a molecule to identify which functional groups and structural features are crucial for its biological activity. In the context of 2,5-dimethoxy-p-cymene and related scaffolds, synthetic strategies are employed to create a library of derivatives, which are then evaluated to build a comprehensive SAR profile. This knowledge is instrumental in optimizing potency, selectivity, and pharmacokinetic properties.

Substituted phenethylamines are a significant class of organic compounds based on the phenethylamine (B48288) structure, where hydrogen atoms on the phenyl ring, sidechain, or amino group are replaced with various substituents. wikipedia.org Investigations into the SAR of 4-substituted-2,5-dimethoxyphenethylamines have led to the discovery of novel compounds with potent activity at serotonin (B10506) 5-HT2 receptors. nih.gov

A key synthetic route for preparing these analogues involves multiple steps starting from commercially available materials. For instance, the synthesis of 2,5-dimethoxyphenethylamine can be achieved from 1,4-dimethoxybenzene (B90301) through a Friedel-Crafts reaction with chloroacetyl chloride, followed by reaction with methenamine (B1676377) and subsequent reduction. google.com

In a notable study, a series of 4-substituted-2,5-dimethoxyphenethylamines were synthesized to explore their SAR. nih.gov This research led to the discovery of 2,5-dimethoxy-4-thiotrifluoromethylphenethylamines, including a compound designated as CYB210010. This compound demonstrated high agonist potency at 5-HT2A and 5-HT2C receptors. nih.gov The study also identified other compounds with high potency at the 5-HT2A receptor but with minimal or no head-twitch response (HTR) activity in animal models, laying the groundwork for developing non-psychedelic 5-HT2A receptor ligands. nih.gov

Further SAR studies on related 2,5-dimethoxyphenylpiperidines, a class of conformationally restricted analogues, identified a compound known as LPH-5 as a potent and selective 5-HT2A receptor agonist. nih.gov The modification of the N-alkyl substituent on the piperidine (B6355638) ring was found to significantly impact potency, with N-methyl and N-ethyl derivatives showing substantially lower potency. nih.gov

Table 1: Research Findings on Substituted Phenethylamine Analogues

| Compound Class | Key Findings | Reference |

|---|---|---|

| 4-Substituted-2,5-dimethoxyphenethylamines | Led to the discovery of CYB210010, a potent 5-HT2A/2C agonist. Identified compounds with high 5-HT2A potency but low HTR activity. | nih.gov |

A 2025 study focused on identifying new oxygenated methoxy-p-cymene derivatives in the essential oil of Doronicum columnae roots. mdpi.comresearchgate.netsciprofiles.com The essential oil was found to contain minor constituents that were isomeric methoxy-p-cymene derivatives. mdpi.com Due to the low abundance and high structural similarity of these compounds, isolation was impractical, necessitating their synthesis for definitive identification. mdpi.comresearchgate.net

The researchers synthesized several isomeric esters to confirm the identity of the natural products through GC co-injection experiments and spectral analysis. mdpi.com The synthetic efforts enabled the identification of six new natural products, including esters of 2-methoxycuminol, 6-methoxythymol, and 6-hydroxythymyl methyl ether. mdpi.comresearchgate.netsciprofiles.com

For example, to confirm the presence of esters of 6-methoxythymol, the synthesis started from thymol. mdpi.com Thymol was subjected to nitrosation and subsequent hydrolysis to yield thymoquinone. This intermediate was then used to synthesize the target isomeric esters, which were compared with the components of the essential oil. mdpi.com This approach highlights the indispensable role of synthesis in the structural elucidation of complex natural products. mdpi.comresearchgate.net

Table 2: Synthesized Isomeric Methoxy-p-cymene Derivatives for Identification

| Derivative Class | Specific Compounds Synthesized | Purpose | Reference |

|---|---|---|---|

| Esters of 2-methoxycuminol | Isobutyrate, 2-methylbutyrate, isovalerate | Identification of new natural products in Doronicum columnae essential oil | mdpi.comresearchgate.net |

| Esters of 6-methoxythymol | Isobutyrate, 2-methylbutyrate | Identification of new natural products in Doronicum columnae essential oil | mdpi.comresearchgate.net |

| Esters of 6-hydroxythymyl methyl ether | Isobutyrate, 2-methylbutyrate | Identification of new natural products in Doronicum columnae essential oil | mdpi.comresearchgate.net |

Mechanistic Investigations of Biological Activities in Pre Clinical Models

Antimicrobial Action Mechanisms

Elucidation of Interaction with Microbial Cell Membranes and Permeability Alterations

The antimicrobial activity of 2,5-Dimethoxy-p-cymene is significantly attributed to its ability to interact with and disrupt microbial cell membranes. This interaction leads to an increase in membrane permeability, which ultimately results in cell death. The lipophilic nature of the compound facilitates its passage through the cell wall and membrane. jrespharm.com This disruption of the cell membrane's integrity leads to the loss of cellular contents and ions, which is a key factor in its antimicrobial efficacy. jrespharm.com

The structural characteristics of 2,5-Dimethoxy-p-cymene, particularly its methoxy (B1213986) groups, are believed to play a role in its interaction with the phospholipid bilayer of microbial membranes. However, it has been suggested that compounds with hydroxyl groups, such as thymol (B1683141) and 2,5-dihydroxy-p-cymene, may exhibit stronger antimicrobial effects due to enhanced membrane disruption capabilities. The interaction of 2,5-Dimethoxy-p-cymene with membrane components like polysaccharides and fatty acids contributes to increased permeability. jrespharm.com Monoterpenoids, including 2,5-Dimethoxy-p-cymene, are known to affect the cell membrane permeability of microbes and interact with intracellular targets. nih.gov

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains (e.g., Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Proteus mirabilis)

2,5-Dimethoxy-p-cymene has demonstrated inhibitory effects against a range of both Gram-positive and Gram-negative bacteria. Essential oils rich in this compound have shown bactericidal activity, particularly against Gram-positive bacteria. mdpi.com

Studies have reported its effectiveness against common bacterial strains. For instance, essential oils containing 2,5-Dimethoxy-p-cymene have shown activity against Staphylococcus aureus and Escherichia coli. mdpi.com In some cases, the minimum inhibitory concentration (MIC) against S. aureus has been reported to be as low as 6.25 µg/mL and 0.13 mg/mL in other studies. Essential oils from Laggera tomentosa, with high concentrations of 2,5-dimethoxy-p-cymene, demonstrated notable activity against the Gram-positive bacteria S. aureus and Bacillus cereus, with the stem bark oil showing a MIC of 0.625 mg/mL. semanticscholar.org

| Bacterial Strain | Type | Activity | Source Material | Key Findings |

| Staphylococcus aureus | Gram-Positive | Effective Inhibition | - | MIC reported at 6.25 µg/mL and 0.13 mg/mL. |

| Escherichia coli | Gram-Negative | Good Inhibitory Activity | Essential oil from aerial parts of Carpesium cernuum | MIC of 15.6 μL/mL. mdpi.com |

| Bacillus subtilis | Gram-Positive | Good Activity | Essential oil of Perilla frutescens | - |

| Bacillus cereus | Gram-Positive | Appreciable Activity | Essential oils of Laggera tomentosa | Stem bark oil MIC of 0.625 mg/mL. semanticscholar.org |

| Proteus mirabilis | Gram-Negative | Not specified | Not specified | Not specified |

Antifungal Activity Against Fungal Pathogens (e.g., Candida albicans)

The compound has also shown efficacy against fungal pathogens like Candida albicans. Essential oils containing 2,5-Dimethoxy-p-cymene have demonstrated antifungal properties. researchgate.net For example, oil from Pulicaria undulata, which contains 2,5-dimethoxy-p-cymene, showed strong bactericidal activity against Candida albicans. nih.gov However, the antifungal activity can be variable. Essential oil of Mitragyna ciliata, containing 2,5-dimethoxy-p-cymene, displayed marginal activity against Aspergillus niger and Cryptococcus neoformans, and no activity against Candida albicans. essencejournal.com In contrast, essential oils of Ferulago angulata subsp. carduchorum showed weak activity against Candida albicans. brieflands.com

Oxidative Stress Modulation and Antioxidant Pathways

Enhancement of Endogenous Antioxidant Enzyme Activity (e.g., Superoxide (B77818) Dismutase, Catalase)

2,5-Dimethoxy-p-cymene has been shown to modulate oxidative stress by enhancing the activity of endogenous antioxidant enzymes. In pre-clinical models of stress, pretreatment with this compound helped to normalize the levels of superoxide dismutase (SOD) and catalase (CAT), which were otherwise reduced by the stress-induced increase in oxidative damage. healthinformaticsjournal.comresearchgate.net This suggests a protective role against oxidative stress by bolstering the body's natural antioxidant defense systems. healthinformaticsjournal.comresearchgate.net The compound's ability to restore levels of these crucial enzymes is a key aspect of its antioxidant properties.

| Enzyme | Effect | Model System | Reference |

| Superoxide Dismutase (SOD) | Enhanced activity | Stress-induced models in rats | healthinformaticsjournal.comresearchgate.net |

| Catalase (CAT) | Enhanced activity | Stress-induced models in rats | healthinformaticsjournal.comresearchgate.net |

Unveiling the Therapeutic Potential of 2,5-Dimethoxy-p-cymene in Pre-Clinical Models

The naturally occurring phytochemical 2,5-Dimethoxy-p-cymene is emerging as a compound of significant interest in the scientific community for its potential therapeutic applications. Found in the essential oils of various plants, particularly from the Asteraceae family, this compound has been the focus of investigations into its biological activities, revealing promising effects in pre-clinical studies. This article delves into the mechanistic details of its action, focusing on its antioxidant, neuroprotective, and stress-mitigating properties.

Recent research has illuminated the multifaceted mechanisms through which 2,5-Dimethoxy-p-cymene exerts its biological effects. Studies have particularly highlighted its role in combating oxidative stress and its neurobiological activity in models of stress.

Restoration of Glutathione (B108866) Levels and Cellular Redox Homeostasis

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a variety of diseases. Glutathione (GSH), a crucial antioxidant, plays a key role in maintaining cellular redox homeostasis.

Studies have demonstrated that exposure to chronic unpredictable stress (CUS) can lead to a significant depletion of GSH levels in various brain regions. healthinformaticsjournal.comhealthinformaticsjournal.comresearchgate.net Pre-treatment with 2,5-Dimethoxy-p-cymene has been shown to effectively restore these diminished glutathione levels. healthinformaticsjournal.comhealthinformaticsjournal.comresearchgate.net This restoration is a critical aspect of its antioxidant activity, helping to re-establish the cellular balance between pro-oxidants and antioxidants. healthinformaticsjournal.com The compound's ability to enhance antioxidant enzyme activity, such as superoxide dismutase (SOD) and catalase (CAT), further contributes to its capacity to maintain cellular redox homeostasis. healthinformaticsjournal.comresearchgate.net

Mitigation of Lipid Peroxidation Markers in Biological Models

Lipid peroxidation is a destructive process that occurs when oxidative stress damages lipids, leading to cellular damage. Malondialdehyde (MDA) is a well-established marker of lipid peroxidation.

Cellular Protective Effects Against Exogenous Oxidative Inducers

Beyond its effects in stress models, 2,5-Dimethoxy-p-cymene has demonstrated protective effects against cellular damage induced by external oxidative agents. For instance, it has been shown to offer protection to erythrocytes against H2O2-induced damage. scispace.com This suggests a broader cellular protective capacity against various sources of oxidative stress.

Neurobiological Activity and Neuroprotection in Stress Models

The neuroprotective effects of 2,5-Dimethoxy-p-cymene are a significant area of its therapeutic potential, particularly in the context of stress-related disorders.

Modulation of Monoamine Neurotransmitter Levels in Brain Regions

Monoamine neurotransmitters, including serotonin (B10506) (5-HT), dopamine (B1211576) (DA), and noradrenaline (NA), play a crucial role in regulating mood, cognition, and behavior. mdpi.com Dysregulation of these neurotransmitter systems is a hallmark of stress-related psychiatric conditions. encyclopedia.pubnih.gov

Chronic unpredictable stress has been shown to significantly reduce the levels of noradrenaline, serotonin, and dopamine in key brain regions such as the frontal cortex, striatum, and hippocampus. healthinformaticsjournal.comhealthinformaticsjournal.comresearchgate.net Pre-treatment with 2,5-Dimethoxy-p-cymene has been found to normalize these stress-induced alterations in monoamine levels. healthinformaticsjournal.comhealthinformaticsjournal.comresearchgate.net The compound's ability to restore these neurotransmitter levels suggests a potential mechanism for its anti-stress effects. healthinformaticsjournal.com

Attenuation of Stress-Induced Biochemical and Behavioral Dysregulation

The biochemical changes induced by chronic stress, such as altered neurotransmitter levels and increased oxidative stress, are closely linked to behavioral dysregulation. The hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system, is activated during stress, leading to the release of stress hormones. researchgate.net

Reduction of Apoptotic Marker Expression in Neuronal Cells

Apoptosis, or programmed cell death, is a critical process in the development and maintenance of the nervous system. However, excessive apoptosis can contribute to neurodegenerative diseases. Caspase-3 is a key executioner enzyme in the apoptotic cascade. researchgate.net

Research has indicated that 2,5-Dimethoxy-p-cymene can reduce the expression of caspase-3 in neuronal cells that have been exposed to oxidative inducers like H₂O₂. This suggests a direct neuroprotective effect by inhibiting a critical step in the apoptotic pathway. By downregulating caspase-3, 2,5-Dimethoxy-p-cymene may help to prevent neuronal cell death in response to oxidative stress.

Neurobiological Activity and Neuroprotection in Stress Models

Investigations Using Chronic Unpredictable Stress (CUS) Paradigms

Chronic unpredictable stress (CUS) is a widely utilized animal model to simulate stress-related disorders in humans. healthinformaticsjournal.com Studies utilizing this paradigm have revealed the potential of 2,5-Dimethoxy-p-cymene (DMC) to mitigate the adverse effects of chronic stress.

In animal models subjected to CUS, administration of DMC has been shown to normalize the levels of key neurotransmitters, including serotonin and dopamine, which are crucial for mood regulation. healthinformaticsjournal.comresearchgate.net The CUS model induces significant alterations in monoamine levels, and pretreatment with DMC has been observed to attenuate these changes. healthinformaticsjournal.comhealthinformaticsjournal.com Specifically, CUS exposure leads to a reduction in noradrenaline, serotonin, and dopamine levels, which can be restored by DMC treatment. healthinformaticsjournal.comresearchgate.nethealthinformaticsjournal.com

Furthermore, CUS is known to disrupt the body's antioxidant defense system. healthinformaticsjournal.com It reduces the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), and decreases glutathione (GSH) levels while increasing lipid peroxidation. healthinformaticsjournal.comhealthinformaticsjournal.com Treatment with DMC has been found to counteract these effects by restoring the levels of these antioxidant enzymes and reducing markers of lipid peroxidation. healthinformaticsjournal.com These findings suggest that DMC's anti-stress potential may be mediated, at least in part, through its antioxidant properties and its ability to modulate neurotransmitter systems. healthinformaticsjournal.comnano-ntp.com

Table 1: Effects of 2,5-Dimethoxy-p-cymene (DMC) on Neurotransmitters and Antioxidant Enzymes in a Chronic Unpredictable Stress (CUS) Model

| Parameter | Effect of CUS | Effect of DMC Treatment | Reference |

| Neurotransmitters | |||

| Serotonin | Decrease | Normalization | healthinformaticsjournal.comresearchgate.net |

| Dopamine | Decrease | Normalization | healthinformaticsjournal.comresearchgate.net |

| Noradrenaline | Decrease | Normalization | healthinformaticsjournal.comresearchgate.net |

| Antioxidant System | |||

| Superoxide Dismutase (SOD) | Decrease | Restoration | healthinformaticsjournal.com |

| Catalase (CAT) | Decrease | Restoration | healthinformaticsjournal.com |

| Glutathione (GSH) | Decrease | Restoration | healthinformaticsjournal.com |

| Lipid Peroxidation | Increase | Reduction | healthinformaticsjournal.com |

Cellular and Molecular Mechanisms of Anticancer Activity (In Vitro)

In vitro studies have provided significant insights into the anticancer properties of 2,5-Dimethoxy-p-cymene, highlighting its ability to induce programmed cell death, exhibit selective toxicity towards cancer cells, and interfere with cell proliferation.

Induction of Apoptosis in Various Cancer Cell Lines (e.g., Glioblastoma, Melanoma)

A key mechanism underlying the anticancer activity of 2,5-Dimethoxy-p-cymene is the induction of apoptosis, or programmed cell death. Essential oils containing this compound as a major component have demonstrated the ability to induce apoptosis in various cancer cell lines. nih.gov

In studies involving human glioblastoma multiforme (T98G) and anaplastic astrocytoma (MOGGCCM) cell lines, essential oils rich in 2,5-Dimethoxy-p-cymene were found to induce apoptosis at levels ranging from 28.5% to 32.3%. nih.govsemanticscholar.org Similarly, essential oils from Arnica montana achenes, with 2,5-Dimethoxy-p-cymene as a dominant constituent, have been shown to exert an anticancer effect by inducing cell death in these aggressive brain tumor cell lines. researchgate.netnih.govmdpi.com The level of apoptosis induction in these glioma cells was reported to be between 25.7% and 32.7%. nih.govsemanticscholar.org It is noteworthy that gliomas are known for their resistance to apoptosis, making these findings particularly significant. nih.gov

Insights into Cell Cycle Arrest Mechanisms

The anticancer effects of p-cymene (B1678584), a related compound, have been linked to mechanisms such as the inhibition of apoptosis and cell cycle arrest. researchgate.netresearchgate.net While direct evidence for 2,5-Dimethoxy-p-cymene is still emerging, studies on ruthenium(II)-p-cymene complexes, which incorporate a p-cymene ligand, have shown that they can arrest the cell cycle in the G2/M phase. nih.gov This indicates a potential mechanism by which these types of compounds interfere with the division of cancer cells.

Contributions to Antiproliferative Effects in Tumor Cell Models

Table 2: Anticancer Activity of 2,5-Dimethoxy-p-cymene in Glioblastoma Cell Lines

| Cancer Cell Line | Activity | Key Findings | Reference |

| Glioblastoma Multiforme (T98G) | Induction of Apoptosis | Apoptosis induction at 28.5%–32.3% | nih.govsemanticscholar.org |

| Anaplastic Astrocytoma (MOGGCCM) | Induction of Apoptosis | Apoptosis induction at 28.5%–32.3% | nih.govsemanticscholar.org |

| Glioblastoma Multiforme (T98G) | Induction of Apoptosis | Apoptosis induction at 25.7%–32.7% | nih.govsemanticscholar.org |

| Anaplastic Astrocytoma (MOGGCCM) | Induction of Apoptosis | Apoptosis induction at 25.7%–32.7% | nih.govsemanticscholar.org |

Anti-Inflammatory Signaling Pathways

The anti-inflammatory properties of 2,5-Dimethoxy-p-cymene are another area of active investigation. While research specifically on this compound's role in anti-inflammatory signaling is ongoing, studies on the broader class of compounds to which it belongs, such as p-cymene and other essential oil constituents, provide valuable insights.

P-cymene has been shown to modulate inflammatory responses by regulating the production of inflammatory mediators like TNF-α, IL-1β, and IL-6. nih.gov It can also block the nuclear factor-κβ (NF-κβ) and mitogen-activated protein kinase (MAPK) signaling pathways, which are pivotal in the inflammatory process. nih.govresearchgate.net Some essential oils have been found to affect the expression of genes involved in anti-inflammatory pathways. researchgate.net Given that 2,5-Dimethoxy-p-cymene is a derivative of p-cymene, it is plausible that it shares similar mechanisms of action in modulating inflammatory signaling pathways.

Inhibition of Cytokine Signal Expression in Inflammatory Models

Research into the anti-inflammatory properties of p-cymene, the parent compound of 2,5-Dimethoxy-p-cymene, has shown that it can modulate the production of key inflammatory signaling molecules known as cytokines. nih.gov In both in-vitro and in-vivo models, p-cymene has demonstrated the ability to decrease pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govmdpi.com The mechanism behind this reduction is linked to the inhibition of major inflammatory signaling pathways, specifically the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are crucial for the synthesis of these pro-inflammatory cytokines. nih.gov Furthermore, studies have indicated that p-cymene can inhibit the expression of cytokine signal 3 in models of intestinal inflammation. mdpi.com This body of evidence on p-cymene suggests a potential mechanism by which its derivatives, like 2,5-Dimethoxy-p-cymene, may exert anti-inflammatory effects.

Immunomodulatory System Engagement and Barrier Cell Protection

2,5-Dimethoxy-p-cymene has been identified as a compound that actively engages with the body's immune response and cellular defense systems. Research indicates that the compound modulates antioxidant and immunomodulatory systems. This modulation contributes to the protection of barrier cells, which are essential for maintaining the integrity of tissues, and helps in the preservation of the protective mucus layer in environments like the intestinal tract. The related compound, p-cymene, is also recognized for its immunomodulatory properties. researchgate.netnih.gov

Studies on essential oils containing 2,5-Dimethoxy-p-cymene have further highlighted its role in cellular protection. For instance, in models of chronic unpredictable stress, the compound was shown to restore levels of crucial antioxidants like glutathione (GSH), superoxide dismutase (SOD), and catalase (CAT). healthinformaticsjournal.com Concurrently, it decreased markers of cellular damage such as lipid peroxidation. healthinformaticsjournal.com This antioxidant activity is fundamental to protecting cells from oxidative damage.

Lipoxygenase (LOX) Enzyme Inhibition Studies

The 5-lipoxygenase (5-LOX) enzyme is a key player in the inflammatory process, as it is responsible for producing leukotrienes, which are pro-inflammatory mediators. acs.org Inhibition of this enzyme is a target for anti-inflammatory therapies. An investigation into the anti-inflammatory activity of the essential oil from Prangos platychlaena and its fractions revealed significant 5-LOX inhibitory effects. acs.org Although 2,5-Dimethoxy-p-cymene was identified as a minor component in this essential oil, the oil and its fractions demonstrated notable inhibition of the LOX enzyme. acs.org

The study's findings on the LOX inhibitory activity are summarized in the table below.

| Sample | 5-LOX Inhibition (%) |

| Essential Oil | 70.98 ± 1.7 |

| n-Hexane Fraction | 67.10 ± 2.5 |

| Methanol Fraction | 50.11 ± 4.8 |

| Data sourced from a study on Prangos platychlaena essential oil, which contains 2,5-Dimethoxy-p-cymene as a constituent. acs.org |

These findings suggest that essential oils containing 2,5-Dimethoxy-p-cymene are capable of inhibiting the 5-LOX enzyme, though the direct contribution of the compound itself requires further investigation. acs.org

Insecticidal Mechanisms and Research in Pest Management

Evaluation of Efficacy Against Agricultural Pests

2,5-Dimethoxy-p-cymene is a significant component of various plant essential oils that have demonstrated effectiveness against agricultural and stored-product pests. wikipedia.orgajol.inforesearchgate.net Its presence in these oils is linked to their insecticidal properties, making it a compound of interest for developing natural pesticides. Research has documented the efficacy of these essential oils against several insect pests.

For example, the essential oil of Blumea perrottetiana, which is dominated by 2,5-Dimethoxy-p-cymene (30.0%), showed notable insecticidal activity against the red flour beetle, Tribolium castaneum, a common pest of stored grains. researchgate.net Similarly, it is a major constituent in the essential oil of Sphaeranthus ukambensis, which contains numerous compounds known to be toxic to pests and parasites. ajol.info The essential oil of Petroselinum crispum (parsley), containing 2,5-Dimethoxy-p-cymene, also showed significant mortality against adults of the greenhouse whitefly, Trialeurodes vaporariorum. plantprotection.pl

The table below summarizes findings from studies evaluating the insecticidal efficacy of essential oils containing 2,5-Dimethoxy-p-cymene.

| Plant Source | Pest Species | Key Finding |

| Blumea perrottetiana | Tribolium castaneum (Red Flour Beetle) | The essential oil, with 30.0% 2,5-Dimethoxy-p-cymene, demonstrated notable insecticidal activity. researchgate.net |

| Sphaeranthus ukambensis | General Pests and Parasites | 2,5-Dimethoxy-p-cymene was a major compound in the essential oil, which revealed compounds toxic to pests. ajol.info |

| Pluchea ovalis | Spodoptera frugiperda (Fall Armyworm) | The essential oil, containing 2,5-Dimethoxy-p-cymene, showed larvicidal activity against the pest. mdpi.com |

| Ageratina pentlandiana | General Pests | Identified as a main component (20.9%) in an essential oil with potential insecticidal properties. researchgate.net |

| Petroselinum crispum | Trialeurodes vaporariorum (Greenhouse Whitefly) | The essential oil, containing 2,5-Dimethoxy-p-cymene, had significant fumigant toxicity, with an LC50 value of 2.41 µl/l air. plantprotection.pl |

Exploration of Mode of Action in Insect Systems

The rapid insecticidal action observed in many essential oils suggests a neurotoxic mode of action. ajol.info While direct studies on the specific mode of action of pure 2,5-Dimethoxy-p-cymene are limited, research on essential oils where it is a key component points towards interference with the insect nervous system. ajol.info

Evidence suggests that these essential oils may disrupt neurotransmission by acting on neuromodulator receptors, such as those for octopamine, or by interfering with GABA-gated chloride channels. ajol.info The insecticidal activity of the essential oil from Alpinia zerumbet, for instance, was evaluated, and its cymene isomers were noted for their toxicity to stored-product insects, suggesting that the cymene structure is crucial to its insecticidal effect. researchgate.net The rapid paralysis and mortality caused by these oils in various insect species are consistent with a neurotoxic mechanism, positioning 2,5-Dimethoxy-p-cymene as a component of interest for its potential impact on the insect nervous system. ajol.info

Structure Activity Relationship Sar Studies

Correlating Specific Structural Motifs with Observed Biological Potency

The biological activity of compounds based on the p-cymene (B1678584) scaffold is intrinsically linked to their specific structural features. The cytotoxic activity of this family of compounds often relies on the hydroquinone (B1673460)/benzoquinone portion of the molecule, while the various substituents are thought to modulate the molecule's interaction with its biological targets, thereby altering its activity or selectivity. lookchem.com

For instance, in analogues of the related compound thymoquinone (B1682898), the methyl group has been identified as relevant for cytotoxicity. lookchem.com The introduction of a second substituent is generally well-tolerated, particularly when placed in the para position relative to the methyl group. lookchem.com Further research into heterocyclic substances has highlighted that specific structural elements are key to their interaction with therapeutic targets like the Epidermal Growth Factor Receptor (EGFR). rsc.org In one study, a compound featuring 4-methyl and 2,5-dimethoxy groups demonstrated increased selectivity and moderate inhibitory cytotoxicity against the HepG2 cancer cell line. rsc.org

The mechanism of action for 2,5-Dimethoxy-p-cymene's antimicrobial properties involves its interaction with microbial cell membranes, which leads to an increase in permeability and subsequent cell death. However, the relationship is not always straightforward; some studies indicate that a simple positive correlation between the concentration of 2,5-dimethoxy-p-cymene in an essential oil and its antibacterial activity should be excluded, suggesting a more complex interplay of its structural motifs. mdpi.com

Table 1: Research Findings on Structural Motif Correlation

| Structural Motif/Compound Class | Observed Biological Effect | Key Findings | Reference |

|---|---|---|---|

| Hydroquinone/Benzoquinone Moiety | Cytotoxicity | The core hydroquinone/benzoquinone structure is considered crucial for the cytotoxic activity of this compound family. | lookchem.com |

| Methyl Group | Cytotoxicity | The methyl group is an important contributor to the cytotoxic effects of toluquinol, a related compound. | lookchem.com |

| 2,5-dimethoxy groups | Selective Cytotoxicity | A compound with 2,5-dimethoxy and 4-methyl groups showed increased selectivity and moderate cytotoxicity against HepG2 cells. | rsc.org |

Rational Design and Synthesis of Analogues with Enhanced or Selective Activity

The p-cymene scaffold is a versatile starting point for the rational design and synthesis of new molecules with improved therapeutic properties. By systematically modifying the parent structure, researchers aim to enhance potency and selectivity.

A key strategy involves the synthesis of analogues where specific functional groups are altered. For example, research on thymoquinone, a related natural product, has led to the synthesis of a series of analogues to explore how nitrogen-substitution or reduction to a hydroquinone scaffold might increase potency against ovarian cancer cell lines and the malaria parasite Plasmodium falciparum. lookchem.com This work identified several analogues with moderately improved potency and highlighted key aspects of the structure-activity relationship for future exploration. lookchem.com

In another area, the 2,5-dimethoxy-phenethylamine structure, which shares features with 2,5-Dimethoxy-p-cymene, has been extensively studied. A recent study detailed the synthesis and SAR of numerous 2,5-dimethoxy-4-substituted phenethylamines, leading to the discovery of CYB210010, a potent and orally bioavailable serotonin (B10506) 5-HT₂ receptor agonist with a long duration of action. nih.gov Such research provides a blueprint for developing new tool molecules to investigate the therapeutic potential of specific receptor activation. nih.gov Furthermore, the synthesis of various methoxy-p-cymene derivatives has been instrumental in identifying new natural products and clarifying the composition of complex essential oils. nih.govresearchgate.net

Investigation of Receptor Binding Profiles and Agonist/Antagonist Properties (e.g., Serotonin 5-HT₂ Receptor Agonism)

The interaction of 2,5-Dimethoxy-p-cymene and its analogues with specific biological receptors is a critical area of investigation. Studies have particularly pointed towards a relationship with the serotonergic system. Research on bioactive compounds from Arnica montana, including 2,5-dimethoxy-p-cymene (DMC), has shown that these molecules can modulate neurotransmitter levels in the brain under stress. healthinformaticsjournal.comhealthinformaticsjournal.com Specifically, pretreatment with DMC was found to normalize depleted levels of serotonin (5-HT) and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the frontal cortex of rats subjected to chronic unpredictable stress. healthinformaticsjournal.com

This finding suggests an interaction with the serotonin system. The serotonin type 2A (5-HT₂) receptor is a well-established target for many therapeutic agents and psychedelic compounds. researchgate.netresearchgate.net The chemical scaffold of 2,5-dimethoxy substitution is a common feature in known 5-HT₂ receptor agonists. For example, 2,5-dimethoxy-4-iodoamphetamine (DOI), a potent 5-HT₂ receptor agonist, has been shown to alter temporal differentiation in animal models, an effect that can be blocked by the 5-HT₂A selective antagonist ketanserin. nih.gov The discovery of new potent 5-HT₂ receptor agonists from 2,5-dimethoxy-phenethylamine libraries further underscores the importance of this chemical motif for 5-HT₂ receptor binding and activation. nih.gov These findings provide a strong rationale for investigating the direct binding profile of 2,5-Dimethoxy-p-cymene at serotonin receptors, particularly the 5-HT₂ subtype, to determine its potential agonist or antagonist properties.

Development of Novel Ligands Based on 2,5-Dimethoxy-p-cymene Scaffold

The core p-cymene structure of 2,5-Dimethoxy-p-cymene has proven to be a valuable scaffold for the development of novel ligands, particularly in the field of medicinal inorganic chemistry. The aromatic ring of p-cymene can act as a stabilizing η⁶-arene ligand in organometallic complexes, most notably with ruthenium (Ru).

Researchers have synthesized numerous Ru(II)-p-cymene complexes bearing various other ligands, creating novel chemical entities with potent biological activities, especially as anticancer agents. nih.govrsc.org For example, Ru(II)-p-cymene complexes with Schiff base ligands derived from trimethoxyaniline have shown excellent antiproliferative activity against difficult-to-treat cancers like pancreatic and hepatocellular carcinoma. nih.gov These complexes are believed to function by inhibiting tubulin polymerization, thereby arresting the cell cycle in the G2/M phase and inducing cell death. nih.gov

Similarly, Ru(II)-p-cymene complexes have been designed with chromone-based Schiff base ligands, which have been shown to act as topoisomerase I inhibitors and exhibit anticancer activity. unina.it The p-cymene ligand is often crucial for the stability and cytotoxic efficacy of these complexes. In some designs, the strategic inclusion of specific groups on the other ligands, such as a fluorine atom, can enhance lipophilicity, leading to selective accumulation in cancer cells and improved cytoselectivity. rsc.org This area of research demonstrates how the fundamental p-cymene scaffold can be elaborated into complex, multifunctional ligands with novel mechanisms of action, far beyond the initial biological profile of the parent phytochemical.

Advanced Analytical Methodologies for Research Characterization and Quantification

Chromatographic Techniques for Complex Mixture Analysis and Isolation

Chromatographic methods are fundamental for separating 2,5-Dimethoxy-p-cymene from the complex matrix of essential oils, enabling its identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Component Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like 2,5-Dimethoxy-p-cymene. healthinformaticsjournal.commdpi.commdpi.com In this method, the sample is vaporized and separated based on the components' boiling points and interactions with a capillary column. mdpi.com As the separated components elute from the column, they are ionized and fragmented, and the resulting mass-to-charge ratio of the fragments is detected by the mass spectrometer.

The mass spectrum of 2,5-Dimethoxy-p-cymene exhibits a characteristic fragmentation pattern that allows for its unambiguous identification. The molecular ion peak ([M]⁺) is observed at m/z 194, corresponding to its molecular weight. nih.gov Key fragment ions are typically seen at m/z 179 (loss of a methyl group, [M-CH₃]⁺), which is often the base peak, and at m/z 164 (loss of two methyl groups, [M-2CH₃]⁺). nih.gov Other significant peaks can be observed at m/z 91 and 77. nih.gov

The quantitative analysis of 2,5-Dimethoxy-p-cymene using GC-MS is also possible, with studies reporting its presence as a major constituent in the essential oils of various plants. For instance, it has been identified as a major component in the essential oils of Arnica montana (44.65%), Carpesium cernuum (12% in shoots, 55% in roots), and Blumea lacera (up to 28.7%). healthinformaticsjournal.commdpi.comtandfonline.com

Gas Chromatography with Flame Ionization Detection (GC-FID) for Quantitative Analysis

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and reliable technique for the quantitative analysis of organic compounds. While GC-MS is superior for identification, GC-FID often provides more accurate quantification due to its high sensitivity and wide linear range for hydrocarbons. In GC-FID, the effluent from the gas chromatography column is passed through a hydrogen-air flame, which ionizes the organic molecules. The resulting ions generate a current that is proportional to the amount of the analyte.

The combination of GC-FID and GC-MS is frequently employed for the comprehensive analysis of essential oils containing 2,5-Dimethoxy-p-cymene. tandfonline.comresearchgate.netresearcher.life GC-FID is used to determine the relative percentage of each component, including 2,5-Dimethoxy-p-cymene, by comparing the peak areas. nih.govresearchgate.net Studies have utilized GC-FID to quantify 2,5-Dimethoxy-p-cymene in the essential oils of Catha edulis (1.89%) and various species of Eupatorium, where it can be a major component (69.90-88.24%). tandfonline.comresearchgate.netscispace.com

Retention Index Determination and Cross-Validation against Spectral Databases

The retention index (RI) is a critical parameter in gas chromatography that helps in the identification of compounds by normalizing their retention times to those of a series of n-alkanes. scielo.br This method provides a more reproducible value than retention time alone, as it is less susceptible to variations in chromatographic conditions. researchgate.net The RI of a compound is determined by running a sample containing the compound of interest along with a homologous series of n-alkanes under the same temperature-programmed conditions.

For 2,5-Dimethoxy-p-cymene, the retention index is a key identifier. On non-polar columns, such as those with a dimethyl silicone phase (e.g., DB-5MS), the reported retention indices typically range from 1417 to 1424. nih.govnih.gov On polar columns, the retention index is significantly higher, with reported values around 1852 to 1918. nih.gov

To ensure accurate identification, the experimentally determined retention index of a peak suspected to be 2,5-Dimethoxy-p-cymene is cross-validated against established spectral databases like the NIST Webbook and other published literature. nih.govchemeo.com This comparison, along with the mass spectrum, provides a high degree of confidence in the identification. mdpi.com

Table 1: Reported Retention Indices for 2,5-Dimethoxy-p-cymene

| Stationary Phase | Retention Index (RI) | Reference(s) |

| Standard Non-polar | 1399, 1407, 1415, 1417, 1422, 1423, 1424 | nih.govnih.gov |

| Standard Polar | 1852, 1866, 1873, 1878, 1885, 1918 | nih.gov |

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for confirming the molecular structure of 2,5-Dimethoxy-p-cymene, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. mdpi.commdpi.com Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. researchgate.net

The ¹H NMR spectrum of 2,5-Dimethoxy-p-cymene would show distinct signals corresponding to the different types of protons. The isopropyl group would exhibit a doublet for the six equivalent methyl protons and a septet for the single methine proton. The aromatic protons would appear as singlets, and the two methoxy (B1213986) groups would each produce a singlet.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. researchgate.net For 2,5-Dimethoxy-p-cymene, the spectrum would show signals for the twelve carbon atoms, with the number of unique signals depending on the molecule's symmetry. hmdb.ca The chemical shifts of the carbon atoms are indicative of their local electronic environment. For instance, the carbons attached to the oxygen atoms of the methoxy groups would resonate at a lower field (higher ppm value) compared to the other aromatic carbons. The combination of ¹H and ¹³C NMR data allows for the complete assignment of the structure of 2,5-Dimethoxy-p-cymene. nih.govscribd.com

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. innovhub-ssi.ithorizonepublishing.com When a sample is irradiated with infrared light, specific frequencies are absorbed, corresponding to the vibrational energies of the chemical bonds within the molecule. gsconlinepress.com

The FTIR spectrum of 2,5-Dimethoxy-p-cymene would display characteristic absorption bands that confirm the presence of its key functional groups. These would include:

C-H stretching vibrations for the alkyl groups (isopropyl and methyl) and the aromatic ring.

C=C stretching vibrations characteristic of the aromatic ring.

C-O stretching vibrations for the two ether (methoxy) groups.

C-H bending vibrations .

FTIR analysis is often used in conjunction with GC-MS to provide complementary information and further confirm the identity of the compound. semanticscholar.orgresearchgate.netresearchgate.net

Table 2: Summary of Analytical Techniques for 2,5-Dimethoxy-p-cymene

| Technique | Application | Key Findings/Data |

| GC-MS | Identification and Quantification | Molecular ion at m/z 194; Major fragments at m/z 179, 164. nih.gov |

| GC-FID | Quantitative Analysis | Provides accurate percentage composition in complex mixtures. chemeo.com |

| Retention Index | Identification | RI on non-polar columns: ~1417-1424; RI on polar columns: ~1852-1918. nih.govnih.gov |

| NMR (¹H, ¹³C) | Structural Elucidation | Confirms the connectivity of protons and carbons in the molecule. nih.govinnovhub-ssi.itsemanticscholar.org |

| FTIR | Functional Group Analysis | Identifies characteristic C-H, C=C, and C-O bonds. mdpi.com |

Compound Names Mentioned in this Article:

2,5-Dimethoxy-p-cymene

Thymohydroquinone (B1683140) dimethyl ether

n-alkanes

Hydrogen

Carbon

Oxygen

Advanced Mass Spectrometry Approaches for Metabolomics and Identification

Advanced mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as the cornerstone technique for the identification and quantification of 2,5-dimethoxy-p-cymene in complex natural matrices like essential oils. This method allows for the precise separation and identification of volatile compounds based on their mass-to-charge ratio and fragmentation patterns.

GC-MS analysis has been instrumental in identifying 2,5-dimethoxy-p-cymene as a major constituent in the essential oils of a diverse range of plants. wikipedia.org The percentage of this compound can vary significantly, from being a major component to a trace element, depending on the plant species, origin, and part of the plant used. healthinformaticsjournal.comwikipedia.orgdergipark.org.tr

Table 1: Identification of 2,5-Dimethoxy-p-cymene in Various Plant Essential Oils via GC-MS

| Plant Species | Plant Part | Percentage of 2,5-Dimethoxy-p-cymene (%) | Reference |

|---|---|---|---|

| Laggera tomentosa | Aerial Parts | 59.39 | cabidigitallibrary.orgresearchgate.net |

| Arnica montana | Not Specified | 44.65 | healthinformaticsjournal.com |

| Cyclospermum leptophyllum | Aerial Parts | 87.09 | dergipark.org.tr |

| Ayapana triplinervis | Not Specified | 92.8 | wikipedia.org |

| Cyathocline purpurea | Not Specified | 57.4 | wikipedia.org |

| Citrus junos | Leaves | 1.4 | core.ac.uk |

The experimental mass spectrometry data provides a unique fingerprint for the identification of 2,5-dimethoxy-p-cymene. The electron ionization (EI) mass spectrum is characterized by specific mass fragments that are consistently observed.

Table 2: Experimental GC-MS Spectral Data for 2,5-Dimethoxy-p-cymene

| Property | Value |

|---|---|

| MS Type | GC-MS |

| MS Level | MS1 |

| Ionization Mode | Positive |

| Top 5 Peaks (m/z) | 179, 91, 194, 164, 77 |

| Molecular Weight | 194.27 g/mol |

In the field of metabolomics, mass spectrometry is crucial for understanding the biological impact of compounds. Research has shown that 2,5-dimethoxy-p-cymene can normalize the levels of key neurotransmitters, including noradrenaline, serotonin (B10506), and dopamine (B1211576), in different brain regions of rats subjected to chronic unpredictable stress. healthinformaticsjournal.com While GC-MS was used to identify the compound in the source essential oil, other techniques like HPLC were used to quantify the neurotransmitter levels, demonstrating a common multi-technique approach in metabolomics. healthinformaticsjournal.com Furthermore, studies on the antibacterial mechanism of essential oils rich in 2,5-dimethoxy-p-cymene suggest that the compound penetrates and disrupts the bacterial cytoplasmic membrane, leading to the leakage of essential cellular components and ultimately cell death, a significant metabolomic event. semanticscholar.org

Electrospray ionization mass spectrometry (ESI-MS) has been effectively used to study the interactions of related organometallic p-cymene (B1678584) compounds with proteins, providing insights into their potential mechanisms of action as therapeutic agents. core.ac.uk This approach allows for the characterization of adducts formed between the metal complexes and proteins like ubiquitin and cytochrome c, revealing binding affinities and competition for binding sites. core.ac.uk

Computational Chemistry and In Silico Approaches in Research

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the protein or receptor) to form a stable complex. researchgate.net This method is instrumental in drug discovery for predicting the binding affinity and mode of action of potential drug candidates.

In recent research, 2,5-Dimethoxy-p-cymene has been identified as a major constituent of essential oils from plants like Blumea lacera and Laggera tomentosa. nih.govdergipark.org.tr Molecular docking studies have been employed to investigate its potential as a therapeutic agent.

One study focused on potential treatments for inflammatory bowel disease (IBD) by targeting the human 5-hydroxytryptamine receptor 3A (h5HTR3A). nih.govtandfonline.com In this research, 2,5-Dimethoxy-p-cymene was docked with the h5HTR3A receptor, revealing significant binding affinity. This suggests that the compound could be a potential drug moiety for treating IBD by interacting with this specific receptor. nih.govtandfonline.cominformahealthcare.com

Another study investigated the antibacterial potential of compounds isolated from Ethiopian plants. dergipark.org.trcabidigitallibrary.org While 2,5-Dimethoxy-p-cymene was identified as the principal constituent of the essential oil of Laggera tomentosa, the in-silico molecular docking analysis in this particular study focused on other isolated compounds like chrysophanol (B1684469) and emodin (B1671224) against Staphylococcus aureus DNA Gyrase and human topoisomerase IIβ. dergipark.org.tr The identification of 2,5-Dimethoxy-p-cymene as the primary component, however, underscores its importance as a candidate for future docking studies against various bacterial and human protein targets.

| Ligand | Target Protein | Scientific Context | Finding |

| 2,5-Dimethoxy-p-cymene | Human 5-Hydroxytryptamine Receptor 3A (h5HTR3A) | Inflammatory Bowel Disease (IBD) | Inferred to be a potential drug moiety for treating IBD by targeting h5HTR3A. nih.govtandfonline.com |

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are used to determine the electronic structure and properties of molecules. These methods, rooted in quantum mechanics, provide deep insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to calculate the optimized molecular geometry and total energy of molecules.

In a study of constituents from Laggera tomentosa, quantum chemical parameters for its isolated compounds, including 2,5-dimethoxy-p-cymene, were calculated using the B3LYP method with a 6-31G(d,p) basis set. cabidigitallibrary.org Such calculations provide the most stable three-dimensional conformation of the molecule and its thermodynamic properties, which are crucial for understanding its interactions and reactivity.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. numberanalytics.comlibretexts.org The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap suggests higher reactivity. numberanalytics.com

For the constituents of Laggera tomentosa, the HOMO-LUMO energy gap was calculated to predict the relative reactivity of the compounds. cabidigitallibrary.org While the specific values for 2,5-dimethoxy-p-cymene were part of a broader analysis, this approach is fundamental. For instance, in a study on essential oils, FMO analysis was used to correlate electronic properties with antifungal activity. nih.gov The higher LUMO energy of citral (B94496) was linked to its enhanced electrophilicity and greater antifungal efficacy, demonstrating how these calculations can elucidate biological activity. nih.gov

| Parameter | Definition | Significance in Research |

| HOMO (Highest Occupied Molecular Orbital) | The molecular orbital of the highest energy that is occupied by electrons. numberanalytics.com | Represents the ability to donate an electron; associated with nucleophilic behavior. libretexts.org |

| LUMO (Lowest Unoccupied Molecular Orbital) | The molecular orbital of the lowest energy that is not occupied by electrons. numberanalytics.com | Represents the ability to accept an electron; associated with electrophilic behavior. libretexts.org |

| HOMO-LUMO Energy Gap | The energy difference between the HOMO and LUMO orbitals. numberanalytics.com | A key indicator of molecular stability and reactivity. A small gap implies high reactivity. numberanalytics.com |

Molecular Electrostatic Potential (MESP) is a valuable tool for understanding and predicting the reactive behavior of molecules. nih.govias.ac.in It is calculated by determining the force exerted on a positive test charge at various points in the space surrounding a molecule. uni-muenchen.de The resulting potential is then mapped onto the molecule's electron density surface, typically using a color-coded scheme. researchgate.net

Red regions indicate negative electrostatic potential, highlighting areas rich in electrons (e.g., lone pairs on oxygen or nitrogen atoms) that are susceptible to electrophilic attack. uni-muenchen.deresearchgate.net Blue regions represent positive electrostatic potential, indicating electron-poor areas that are attractive to nucleophiles. researchgate.net This visual representation of charge distribution provides a robust prediction of how a molecule will interact with other molecules, including receptor binding sites and other non-covalent interactions. nih.govmdpi.com While a specific MESP map for 2,5-Dimethoxy-p-cymene is not detailed in the provided sources, this standard computational method would be used to identify its electron-rich methoxy (B1213986) groups and aromatic ring system as potential sites for interaction.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

Quantitative Structure-Activity/Retention Relationship (QSAR/QSRR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are regression or classification models used to predict the biological activity or physicochemical properties of compounds based on their molecular structures. researchgate.net When applied to chromatographic retention, the term Quantitative Structure-Retention Relationship (QSRR) is used. nih.gov

A QSRR study was conducted to predict the Kovats retention index (a parameter used in gas chromatography) of essential oil compounds. taylors.edu.my In this study, 2,5-Dimethoxy-p-cymene was included in the dataset. The model was developed using genetic algorithms (GA) for descriptor selection coupled with multiple linear regression (MLR). The study successfully created a model that could predict the retention index based on molecular descriptors. Such models are valuable for identifying unknown compounds in complex mixtures like essential oils. taylors.edu.my

| Compound | Experimental Kovats Retention Index | Predicted Kovats Retention Index (GA-MLR) |

| 2,5-Dimethoxy-p-cymene | 1407 | 1346 |

Data from a QSRR study on essential oil components. taylors.edu.my

In-silico Prediction of Pharmacokinetic and "Druglikeness" Parameters for Research Candidates

In modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial. nih.gov In-silico methods offer a rapid and cost-effective way to predict these pharmacokinetic parameters and evaluate a compound's "druglikeness" before committing to expensive and time-consuming experimental studies. nih.govopenagrar.de

Computational tools can predict a range of properties, including human oral absorption, blood-brain barrier penetration, plasma protein binding, and metabolic stability. nih.gov For a compound like 2,5-Dimethoxy-p-cymene, which has shown potential bioactivity in molecular docking studies against targets for IBD, such predictions are a critical next step. nih.govinformahealthcare.com By calculating molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors), researchers can apply established rules like Lipinski's Rule of Five to assess its potential as an orally active drug. Advanced machine learning models, trained on large datasets of known drugs, can provide quantitative predictions of key pharmacokinetic parameters such as clearance (CL) and volume of distribution (VDss). nih.govbiorxiv.org These in-silico profiles help prioritize the most promising lead compounds for further development. biorxiv.orgmdpi.com

Future Research Directions and Translational Perspectives

Exploration of Novel Biological Targets and Undiscovered Mechanisms

While current research has identified several biological activities of 2,5-Dimethoxy-p-cymene, including antimicrobial, neuroprotective, and antioxidant effects, the precise molecular mechanisms and biological targets are not fully elucidated. healthinformaticsjournal.com Future investigations should aim to move beyond phenotypic observations to a deeper mechanistic understanding. For instance, its neuroprotective potential, demonstrated by the normalization of neurotransmitter levels like serotonin (B10506) and dopamine (B1211576) in stress models, warrants further study to identify the specific receptors and signaling pathways involved. healthinformaticsjournal.comresearchgate.net Research has shown the compound modulates the hypothalamic-pituitary-adrenal (HPA) axis and antioxidant systems, but the specific molecular interactions remain an open area of inquiry. healthinformaticsjournal.com

Studies have highlighted its ability to reduce caspase-3 expression and inhibit cytokine signal 3, suggesting roles in apoptosis and inflammation. Furthermore, promising anticancer activity, specifically the induction of apoptosis in glioblastoma cell lines, has been reported for essential oils rich in this compound. mdpi.com Future research should focus on identifying the specific protein targets within cancer cells to understand this pro-apoptotic effect. A deeper understanding of how it interacts with microbial cell membranes to exert its potent antibacterial and antifungal effects could also lead to the development of novel antimicrobial agents. mdpi.com

Table 1: Known Biological Activities and Potential Research Questions for 2,5-Dimethoxy-p-cymene